Cyanine5 NHS ester (chloride)

概要

説明

Cyanine5 NHS ester (chloride) is a red-emitting fluorescent dye widely used for labeling amino groups in peptides, proteins, and oligonucleotides. This compound is particularly valued in scientific research for its ability to provide bright, stable fluorescence, making it an essential tool in various biological and chemical applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cyanine5 NHS ester (chloride) typically involves the reaction of Cyanine5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to form the NHS ester derivative .

Industrial Production Methods: Industrial production of Cyanine5 NHS ester (chloride) follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including crystallization and chromatography, to ensure high purity and yield. The final product is often lyophilized and stored under dry, dark conditions to maintain stability .

化学反応の分析

Types of Reactions: Cyanine5 NHS ester (chloride) primarily undergoes nucleophilic substitution reactions. The NHS ester group is highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds. This reactivity is exploited in bioconjugation techniques to label biomolecules .

Common Reagents and Conditions:

Reagents: Primary amines, such as those found in lysine residues of proteins or amino-modified oligonucleotides.

Conditions: Reactions are typically carried out in aqueous buffers at pH 7.5-9.0 to ensure the amine groups are nucleophilic.

Major Products: The primary product of these reactions is the amide-linked conjugate of Cyanine5 with the target biomolecule. This conjugate retains the fluorescent properties of Cyanine5, allowing for easy detection and quantification .

科学的研究の応用

Fluorescence Imaging

Cyanine5 NHS ester chloride is widely employed in fluorescence imaging due to its strong absorbance and emission characteristics. The dye's ability to penetrate deep tissues makes it ideal for in vivo imaging applications, particularly in cancer research. Researchers use this dye to label biomolecules such as proteins, peptides, and nucleic acids, enabling real-time tracking of cellular processes and tumor dynamics .

Biosensor Development

The compound plays a crucial role in the development of biosensors. Its reactive nature allows for the formation of stable covalent bonds with biomolecules, enhancing the sensitivity and specificity of these sensors. By integrating Cyanine5 into biosensor platforms, researchers can detect low-abundance targets in complex biological samples, which is essential for early disease diagnosis and therapeutic monitoring .

Drug Delivery Tracking

Cyanine5 NHS ester chloride is also utilized in drug delivery systems. By conjugating this fluorescent dye to therapeutic molecules or carriers, researchers can monitor the distribution and release profiles of drugs within biological systems. This tracking capability is vital for optimizing drug formulations and ensuring effective delivery to target sites, particularly in cancer and autoimmune therapies .

Multiplexing Applications

In diagnostic assays, Cyanine5 NHS ester chloride enables multiplexing by labeling multiple targets with different fluorescent dyes. This capability allows simultaneous detection and quantification of various biomarkers, enhancing throughput and efficiency in clinical diagnostics. The dye's compatibility with other fluorophores supports the development of complex assays like multiplexed PCR or ELISA .

Case Study 1: Tumor Targeting

A study demonstrated the application of Cyanine5 NHS ester chloride in tumor targeting using U87MG cell lines. The fluorescence signal was recorded post-injection into athymic nude mice, showing significant tumor/muscle contrast within 30 minutes. The highest tumor/muscle ratio observed was 3.34 ± 0.23 at 24 hours post-injection, highlighting its effectiveness in visualizing tumor dynamics .

Case Study 2: Biosensor Sensitivity Enhancement

In another study focusing on biosensors, researchers incorporated Cyanine5 NHS ester chloride into a platform designed to detect specific proteins at low concentrations. The incorporation significantly improved the sensor's sensitivity and specificity, allowing for accurate detection of biomarkers associated with early-stage diseases .

作用機序

The mechanism by which Cyanine5 NHS ester (chloride) exerts its effects is based on its ability to form stable covalent bonds with primary amines. Upon binding, the dye exhibits strong fluorescence, which can be detected using appropriate excitation and emission wavelengths (approximately 646 nm and 664 nm, respectively). This fluorescence is used to track and quantify the labeled biomolecules in various experimental setups .

類似化合物との比較

- Cyanine3 NHS ester

- Cyanine7 NHS ester

- Alexa Fluor 647

- DyLight 649

Each of these compounds has unique properties that make them suitable for specific applications, but Cyanine5 NHS ester (chloride) is often preferred for its balance of brightness, stability, and compatibility with various detection systems .

生物活性

Cyanine5 NHS ester chloride is a reactive fluorescent dye widely utilized in biological research for labeling amino groups in peptides, proteins, and oligonucleotides. This compound is particularly noted for its red fluorescence, which facilitates various imaging and analytical applications in molecular biology.

Cyanine5 NHS ester chloride has the following chemical properties:

- Chemical Formula :

- Molecular Weight : 616.19 g/mol

- CAS Number : 1032678-42-4

- Solubility : Soluble in DMSO (up to 250 mg/mL) and DMF, requiring organic co-solvents for optimal performance .

The mechanism by which Cyanine5 NHS ester chloride labels biomolecules involves the formation of stable amide bonds with primary amines present in proteins and peptides. The reaction typically occurs under mild conditions, allowing for the preservation of biological activity in labeled molecules. The dye's NHS ester group reacts with free amino groups, leading to efficient labeling without significant side reactions .

Applications in Biological Research

Cyanine5 NHS ester chloride is utilized in several key areas of biological research:

- Fluorescence Imaging : Its strong red fluorescence makes it suitable for applications such as live-cell imaging and flow cytometry.

- Tumor Targeting : Research indicates that this dye can effectively visualize tumor uptake, providing insights into tumor biology and treatment efficacy. For example, studies have shown that tumor/muscle contrast can be visualized as early as 30 minutes post-injection (pi) .

- Labeling of Oligonucleotides : The dye is also employed in labeling nucleic acids for various molecular biology techniques, enhancing detection sensitivity in assays like qPCR and FISH .

In Vivo Imaging Studies

Recent studies have demonstrated the efficacy of Cyanine5 NHS ester chloride in vivo:

- A study highlighted that after administration, the maximum tumor uptake was observed at 30 minutes pi, indicating rapid biodistribution and retention at target sites . This rapid labeling capability is crucial for time-sensitive experiments in cancer research.

Enhanced Photostability

Research has shown that derivatives of Cyanine dyes exhibit improved photostability when used in living cells. For instance, modifications to the dye structure have been reported to reduce photobleaching significantly during fluorescence imaging, enhancing signal integrity over extended observation periods .

Comparative Data Table

The following table summarizes key characteristics and findings related to Cyanine5 NHS ester chloride compared to other cyanine dyes:

| Property/Characteristic | Cyanine5 NHS Ester Chloride | Cy5.5 NHS Ester | Cy3 NHS Ester |

|---|---|---|---|

| Fluorescence Color | Red | Near-infrared | Green |

| Max Excitation Wavelength | ~675 nm | ~675 nm | ~550 nm |

| Max Emission Wavelength | ~693 nm | ~693 nm | ~570 nm |

| Application | Protein labeling | Tumor targeting | General assays |

| Photostability | High | Moderate | Low |

特性

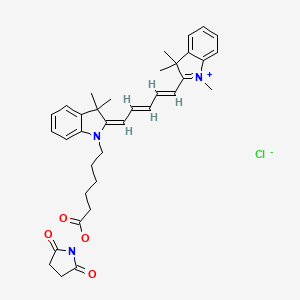

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N3O4.ClH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDRTLYIBJFWFL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。